2-(Chloromethyl)-6-fluoro-1,3-benzothiazole
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Description
Chloromethyl compounds are a type of organic compound that contain a chloromethyl group (-CH2Cl). They are used in a variety of chemical reactions due to their reactivity .
Synthesis Analysis
The synthesis of chloromethyl compounds often involves the reaction of a compound with chloromethane or a similar reagent . For example, 2-chloro-5-chloromethyl pyridine can be synthesized by reacting 3-methylpyridine with HCl gas in anhydrous conditions in the presence of chloro acetonitrile .Molecular Structure Analysis
The molecular structure of chloromethyl compounds can be determined using various techniques such as X-ray diffraction . The structure is often influenced by the presence of the chloromethyl group and any other functional groups in the molecule .Chemical Reactions Analysis
Chloromethyl compounds can participate in a variety of chemical reactions. For example, they can be used as alkylating agents . The specific reactions a chloromethyl compound can participate in will depend on its structure and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of chloromethyl compounds can be determined using various techniques. These properties can include melting point, molecular weight, surface area, light scattering properties, zeta potential, and viscosity . The specific properties will depend on the structure of the compound .Safety And Hazards
properties
IUPAC Name |
2-(chloromethyl)-6-fluoro-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNS/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIXPAHXATYPCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-fluoro-1,3-benzothiazole |
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